molecular formula C16H12Cl3NO B5154053 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide

2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide

Cat. No. B5154053
M. Wt: 340.6 g/mol
InChI Key: IZNCOMVUSQSJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide, also known as DCPA, is a cyclopropane herbicide that is widely used in agricultural practices. DCPA is a white crystalline solid that is slightly soluble in water and highly soluble in organic solvents. It is classified as a pre-emergent herbicide, which means that it is applied to the soil before the weeds emerge.

Mechanism of Action

2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and protect plants from oxidative damage. By inhibiting the biosynthesis of carotenoids, 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide disrupts the normal growth and development of weeds, ultimately leading to their death.
Biochemical and physiological effects:
Studies have shown that 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide can have toxic effects on non-target organisms such as earthworms and aquatic organisms. 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide has been shown to cause reproductive and developmental toxicity in rats and mice.

Advantages and Limitations for Lab Experiments

2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide is a widely used herbicide in agricultural practices, making it readily available for laboratory experiments. However, its potential toxicity to non-target organisms must be taken into consideration when designing experiments.

Future Directions

Future research on 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide could focus on developing more environmentally friendly alternatives to this herbicide. Additionally, studies could be conducted to explore the potential use of 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide as a fungicide in crop protection. Further research could also investigate the potential health effects of 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide exposure in humans.

Synthesis Methods

2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide is synthesized by the reaction of 2-chloroacetamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phenylmagnesium bromide to yield 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide.

Scientific Research Applications

2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide has been extensively studied for its herbicidal properties. It is used to control annual grasses and broadleaf weeds in a variety of crops including corn, soybeans, and potatoes. 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide has also been studied for its potential use as a fungicide.

properties

IUPAC Name

2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NO/c17-11-8-4-5-9-12(11)20-15(21)14-13(16(14,18)19)10-6-2-1-3-7-10/h1-9,13-14H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNCOMVUSQSJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide

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